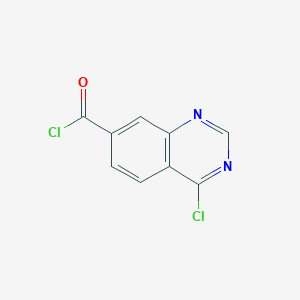![molecular formula C57H39N3 B13646820 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is an organic compound characterized by its complex structure, which includes multiple pyridine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to build the final complex structure. Common steps include:
Formation of Pyridine Rings: Pyridine rings are synthesized through various methods, including cyclization reactions.
Coupling Reactions: The pyridine rings are coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The intermediate compounds are assembled into the final structure through additional coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it useful in chemical sensing applications.
Biomedical Research:
Wirkmechanismus
The mechanism of action of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to participate in electron transfer processes.
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Photophysical Properties: The compound’s ability to absorb and emit light can be harnessed in photophysical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with different electronic properties.
1,3,5-Tris(4-pyridyl)benzene: Another compound with multiple pyridine groups, used in coordination chemistry.
4,4’-Bipyridine: A simpler compound with two pyridine rings, commonly used in coordination polymers.
Uniqueness
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is unique due to its highly conjugated structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and light absorption/emission.
Eigenschaften
Molekularformel |
C57H39N3 |
|---|---|
Molekulargewicht |
765.9 g/mol |
IUPAC-Name |
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C57H39N3/c1-7-46(52-25-31-58-32-26-52)8-2-40(1)43-13-19-49(20-14-43)55-37-56(50-21-15-44(16-22-50)41-3-9-47(10-4-41)53-27-33-59-34-28-53)39-57(38-55)51-23-17-45(18-24-51)42-5-11-48(12-6-42)54-29-35-60-36-30-54/h1-39H |
InChI-Schlüssel |
AHOHSSQAOGESGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


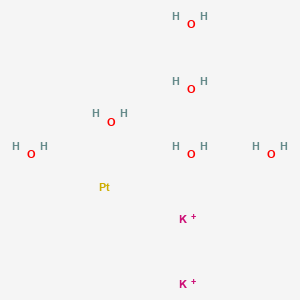
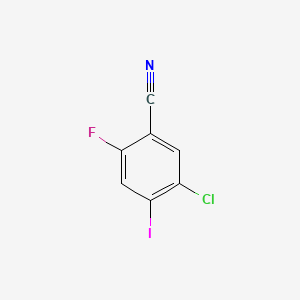
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

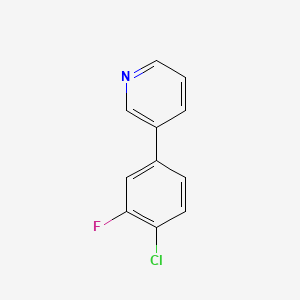
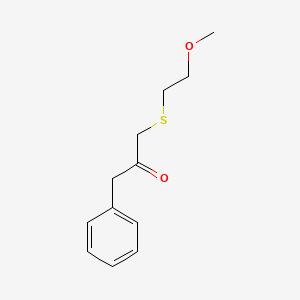
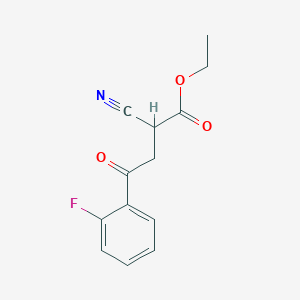
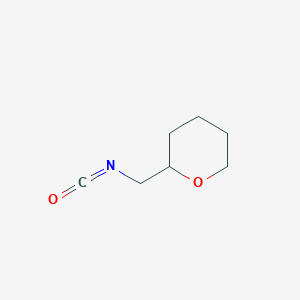


![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)
